molecular formula C4H11NO3S B1473870 2-Methoxypropane-1-sulfonamide CAS No. 1564882-15-0

2-Methoxypropane-1-sulfonamide

Cat. No.: B1473870
CAS No.: 1564882-15-0
M. Wt: 153.2 g/mol
InChI Key: NPHOMHAVTCUVIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonamides can be synthesized through various methods, including S-N coupling reactions . These methods often involve the use of sulfonic acids or its sodium salts under microwave irradiation . Other methods include the use of sulfonyl chlorides with amines to produce the corresponding sulfonamides .


Molecular Structure Analysis

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .

Scientific Research Applications

  • Detection in Food Products : A method to detect sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography has been established. This method involves analyzing different sulfonamides, including sulfadiazine, sulfathiazole, sulfapyridine, sulfamerazine, sulfamethazine, sulfamethizole, and sulfamethoxypyridazine, highlighting the relevance of sulfonamides in food safety and regulation (Premarathne et al., 2017).

  • Antitumor Applications : Sulfonamides from specific libraries have shown promise in antitumor applications. Compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been identified as potent cell cycle inhibitors and have progressed to clinical trials, demonstrating the potential of sulfonamides in cancer treatment (Owa et al., 2002).

  • Synthesis of Derivatives : Research has been conducted on the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives from 2-(bromomethyl)-1-sulfonylaziridines, showing the versatility of sulfonamides in chemical synthesis and the development of functionalized derivatives (D’hooghe et al., 2005).

  • Antimicrobial Derivatives : Novel 2-pyridones containing sulfonamide moiety have been synthesized with expectations of biological activities such as bactericidal and fungicidal, indicating the importance of sulfonamides in developing new antimicrobial agents (El-Mariah & Nassar, 2008).

  • Polymerization Studies : The electrochemical production of poly(2-methoxyaniline-5-sulfonic acid) through electrohydrodynamic processing has been investigated, demonstrating the use of sulfonamide derivatives in polymer science (Guo et al., 2000).

Future Directions

Innovative electrolyte molecular designs, such as ether, ester, sulfone, sulfonamide, phosphate, and salt, are being explored to overcome challenges in the field of energy storage . This suggests that compounds like 2-Methoxypropane-1-sulfonamide could have potential applications in the development of next-generation energy storage systems .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methoxypropane-1-sulfonamide plays a significant role in biochemical reactions due to its sulfonamide group, which is known for its ability to interact with various enzymes and proteins. This compound can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial in metabolic pathways . The interaction with these enzymes involves the binding of the sulfonamide group to the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound can interact with other biomolecules, such as proteins, through hydrogen bonding and van der Waals forces, affecting their structure and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting key enzymes involved in these pathways, leading to altered gene expression and cellular metabolism . For instance, the inhibition of carbonic anhydrase by this compound can disrupt the regulation of pH within cells, affecting cellular functions such as proliferation and apoptosis . Moreover, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles and impacting cellular responses to environmental stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The sulfonamide group of the compound binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the nature of the interaction . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability . These interactions can lead to downstream effects on cellular processes, such as altered signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular function, such as sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, due to its interaction with non-target biomolecules . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect, and exceeding this threshold can lead to adverse effects . These findings highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions can affect metabolic flux and alter the levels of metabolites within cells . For example, the inhibition of carbonic anhydrase can disrupt the balance of bicarbonate and carbon dioxide, impacting cellular respiration and pH regulation . Additionally, this compound can influence the synthesis and degradation of other biomolecules, further affecting metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of the compound, ensuring its availability at the target sites . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of the compound can also be influenced by factors such as cell type and tissue-specific expression of transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, the presence of a mitochondrial targeting signal can direct this compound to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration . Additionally, the localization of the compound can be influenced by its interaction with other biomolecules, such as binding proteins, which can sequester it in specific compartments .

Properties

IUPAC Name

2-methoxypropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-4(8-2)3-9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHOMHAVTCUVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564882-15-0
Record name 2-methoxypropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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